
Salicilidenanilina
Descripción general
Descripción
Salicylideneaniline is an organic compound with the molecular formula C13H11NO. It is a Schiff base derived from the condensation of salicylaldehyde and aniline. This compound is known for its photochromic properties, meaning it can change color when exposed to light.
Aplicaciones Científicas De Investigación
Salicylideneaniline has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in studies of molecular switching and photoisomerization.
Biology: Investigated for its potential use in biological sensors and imaging due to its chromic properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of optical storage devices, molecular switches, and sensors
Mecanismo De Acción
Target of Action
Salicylideneaniline (SA) and its derivatives primarily target the intramolecular hydrogen bond between the enol-imine (EI) and keto-amine (KA) forms . This bond is crucial for the compound’s photochromic properties, which involve a change in color upon exposure to light .
Mode of Action
The mode of action of SA involves photochromism , a process where the compound changes color upon exposure to light . Specifically, SA undergoes an enol-keto photoisomerization in the solid state . Under ultraviolet (UV) light irradiation, the enol-form molecule is vertically excited and undergoes excited-state intramolecular proton transfer to produce the excited cis-keto form . This is followed by pedal motion, an out-of-plane motion around the imine bond, which guides the excited cis-keto form to the ground state trans-keto form .
Biochemical Pathways
The primary biochemical pathway affected by SA is the proton transfer via the intramolecular O⋯N hydrogen bond . This proton transfer is influenced by external stimuli such as temperature changes or photoirradiation . The influence of UV light on this proton transfer was investigated at λ1 = 254 and λ2 = 365 nm .
Result of Action
The result of SA’s action is the switching behavior between the EI and KA forms . This switching behavior is responsible for the compound’s photochromic properties, allowing it to change color upon exposure to light . The compound’s photochromic properties are related to its molecular conformation rather than its chemical properties .
Action Environment
The action of SA is influenced by environmental factors such as temperature and light exposure . For instance, the compound’s tautomeric forms can be stabilized in the solid state either by a change in temperature or by photoirradiation . Furthermore, the compound’s photochromic properties can be enhanced when it is included in a cavity of guanidinium organosulfonate .
Análisis Bioquímico
Biochemical Properties
Salicylideneaniline plays a significant role in biochemical reactions due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, salicylideneaniline can form hydrogen bonds with amino acids in proteins, affecting their structure and function. Additionally, it can interact with enzymes involved in oxidative stress responses, potentially modulating their activity .
Cellular Effects
Salicylideneaniline has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, salicylideneaniline can modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation . Additionally, it has been observed to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of salicylideneaniline involves its ability to undergo ESIPT, which allows it to interact with biomolecules at the molecular level. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, salicylideneaniline can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salicylideneaniline can change over time due to its stability and degradation. Studies have shown that salicylideneaniline is relatively stable under neutral conditions (pH 7.4), with minimal degradation over time . Under acidic conditions (pH 5.5), its stability decreases, leading to a reduction in its biochemical activity . Long-term studies have also indicated that salicylideneaniline can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of salicylideneaniline vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At high doses, salicylideneaniline can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Salicylideneaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can interact with enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the overall metabolic balance within cells . Additionally, salicylideneaniline can influence the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, salicylideneaniline is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . For example, salicylideneaniline can bind to transport proteins that facilitate its movement across cell membranes, allowing it to reach its target sites within cells . Additionally, its binding to specific proteins can influence its distribution within tissues, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of salicylideneaniline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, salicylideneaniline can be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration . Additionally, it can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Salicylideneaniline is typically synthesized through a condensation reaction between salicylaldehyde and aniline. The reaction is usually carried out in an ethanol solution, where the two reactants are mixed and heated under reflux conditions. The reaction proceeds as follows:
Salicylaldehyde+Aniline→Salicylideneaniline+Water
The reaction mixture is then cooled, and the resulting product is filtered and recrystallized from ethanol to obtain pure salicylideneaniline .
Industrial Production Methods
On an industrial scale, the synthesis of salicylideneaniline follows a similar procedure but is optimized for larger quantities. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of the reactants. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Salicylideneaniline undergoes various chemical reactions, including:
Oxidation: Salicylideneaniline can be oxidized to form quinone derivatives.
Reduction: Reduction of salicylideneaniline can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted salicylideneaniline derivatives depending on the reagent used.
Comparación Con Compuestos Similares
Similar Compounds
- N-Salicylidene-4-tert-butylaniline
- N-3,5-di-tert-butylsalicylidene-3-methoxyaniline
- N-3,5-di-tert-butylsalicylidene-3-bromoaniline
- N-3,5-di-tert-butylsalicylidene-3-chloroaniline
- N-3,5-di-tert-butylsalicylidene-4-bromoaniline
- N-3,5-di-tert-butylsalicylideneaniline
- N-3,5-di-tert-butylsalicylidene-4-carboxyaniline
- N-salicylidene-2-chloroaniline
Uniqueness
Salicylideneaniline is unique due to its well-studied photochromic properties, which make it an excellent candidate for applications in optical data storage and molecular switches. Its ability to undergo reversible photoisomerization sets it apart from many other similar compounds .
Propiedades
IUPAC Name |
2-(phenyliminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYHCQVVYSSDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870775, DTXSID001203180 | |
| Record name | 2-[(Phenylimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-84-0, 31519-65-0 | |
| Record name | 2-Hydroxybenzaldehyde N-phenylimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylideneaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylideneaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Phenylimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Salicylideneaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
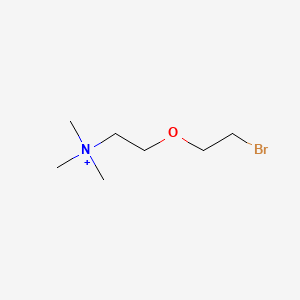



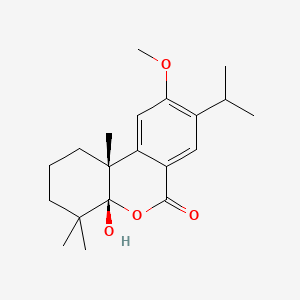

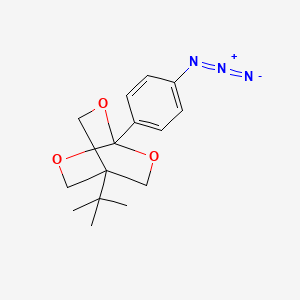

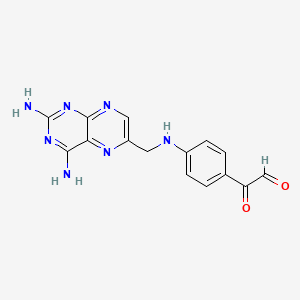
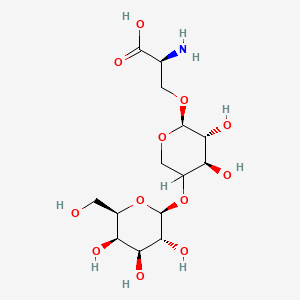


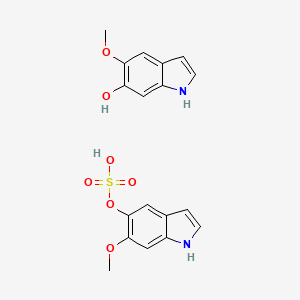
![(8R)-3-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B1219848.png)
